Enhanced Selectivity Profile: Dalazatide Exhibits >100-Fold Specificity for Kv1.3 vs. Kv1.1
Dalazatide demonstrates a significantly improved selectivity profile compared to its native parent peptide, ShK. While ShK inhibits Kv1.3 and Kv1.1 with similar potencies (IC50 of 9 ± 2 pM and 23 ± 3 pM, respectively), dalazatide has been engineered to achieve greater than 100-fold selectivity for Kv1.3 over Kv1.1 and other closely related Kv1 family channels [1][2]. This enhanced selectivity is a direct result of specific N-terminal amino acid modifications introduced during the peptide's design [3].
| Evidence Dimension | Selectivity for Kv1.3 over Kv1.1 |
|---|---|
| Target Compound Data | >100-fold selectivity |
| Comparator Or Baseline | ShK (native toxin): IC50 Kv1.3 = 9 ± 2 pM; IC50 Kv1.1 = 23 ± 3 pM |
| Quantified Difference | Dalazatide: >100-fold selective; ShK: ~2.5-fold selective |
| Conditions | Electrophysiological patch-clamp recordings on heterologously expressed human Kv channels |
Why This Matters
High selectivity for Kv1.3 over Kv1.1 is critical because Kv1.1 is widely expressed in the central and peripheral nervous system; thus, dalazatide's profile predicts a substantially lower risk of neuronal off-target effects compared to ShK.
- [1] Pennington MW, Beeton C, Galea CA, et al. Engineering a stable and selective peptide blocker of the Kv1.3 channel in T lymphocytes. Mol Pharmacol. 2009;75(4):762-773. View Source
- [2] Alomone Labs. ShK-186 (Dalazatide) Product Information. Alomone Labs Technical Datasheet. View Source
- [3] Tajti G, Wai DCC, Panyi G, Norton RS. The voltage-gated potassium channel KV1.3 as a therapeutic target for venom-derived peptides. Biochem Pharmacol. 2020;181:114146. View Source
